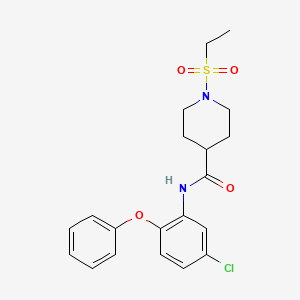
N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-phenoxyphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, commonly known as CSP-1103, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CSP-1103 belongs to the class of piperidinecarboxamide derivatives and has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of CSP-1103 is not fully understood, but it is believed to act through the modulation of various signaling pathways. CSP-1103 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. CSP-1103 has also been shown to modulate the activity of various ion channels, including sodium and calcium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
CSP-1103 has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. CSP-1103 has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In addition, CSP-1103 has been shown to reduce seizure activity in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CSP-1103 has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It has also been shown to exhibit low toxicity in animal studies, making it a promising candidate for further preclinical and clinical studies. However, there are also some limitations to using CSP-1103 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease models. In addition, CSP-1103 has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the research of CSP-1103. One potential application is in the treatment of cancer, where CSP-1103 has shown promising results in preclinical studies. Further research is needed to determine its efficacy in different types of cancer and to optimize its dosing and delivery. Another potential application is in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. CSP-1103 has been shown to exhibit anti-convulsant and neuroprotective effects in animal models, making it a promising candidate for further research. Finally, the mechanism of action of CSP-1103 needs to be further elucidated, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, CSP-1103 is a promising chemical compound with potential therapeutic applications in the treatment of various diseases. Its synthesis method has been reported in the literature, and it has been studied extensively for its scientific research applications. CSP-1103 has shown promising results in preclinical studies, exhibiting anti-inflammatory, anti-cancer, and anti-convulsant activities. However, further research is needed to determine its safety and efficacy in humans and to optimize its dosing and delivery.
Métodos De Síntesis
CSP-1103 has been synthesized through a multi-step process that involves the reaction of 5-chloro-2-phenoxyaniline with ethyl 4-piperidinecarboxylate in the presence of a catalyst. The resulting intermediate is then reacted with ethylsulfonyl chloride to yield CSP-1103. The synthesis method of CSP-1103 has been reported in the literature, and the compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
CSP-1103 has shown promising results in various scientific research applications. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. CSP-1103 has been found to exhibit anti-inflammatory, anti-cancer, and anti-convulsant activities in preclinical studies. It has also been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-2-28(25,26)23-12-10-15(11-13-23)20(24)22-18-14-16(21)8-9-19(18)27-17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHHUPUCPNLBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)
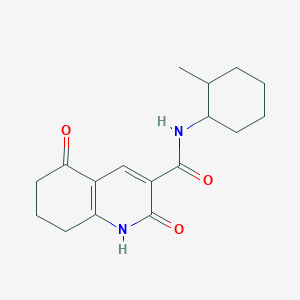


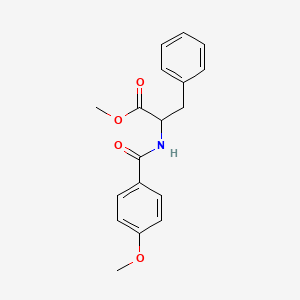
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)
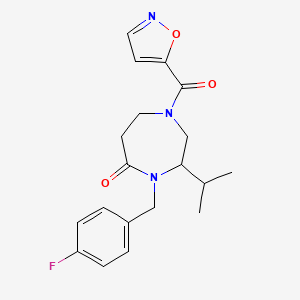
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)
![3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5343089.png)
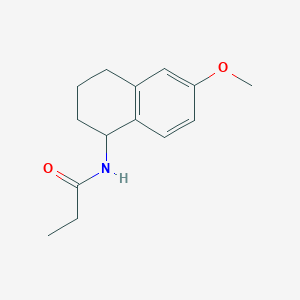
![7-[(isopropylthio)acetyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5343100.png)